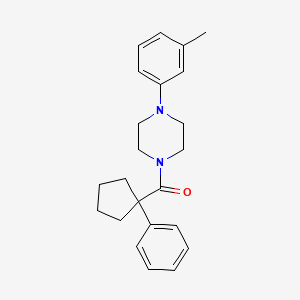

4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

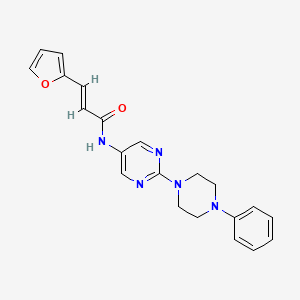

The compound “4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone” is a chemical substance with the CAS No. 1024329-02-9. It is also known by its IUPAC name .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives have been discussed in the literature . These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone” can be found in chemical databases . These databases typically provide information such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Saturated Spirocyclic N-heterocycles: Combining cyclic ketones with stannyl amine protocol (SnAP) reagents results in saturated, spirocyclic N-heterocycles, which are crucial as scaffolds in drug discovery and development. This process demonstrates the utility of ketones in synthesizing complex molecular structures (Woon‐Yew Siau & J. Bode, 2014).

- Solid Phase Synthesis of Aminobutadienes: The use of piperazine linkers in the solid-phase synthesis of resin-bound 4-substituted-2-aminobutadienes showcases the versatility of piperazine derivatives in synthetic chemistry (N. Hird, K. Irie, & K. Nagai, 1997).

- Photocyclisation of Piperazines: The study of the transannular photocyclisation of 2-Benzoyl-1,4-bis-(tosyl)piperazines contributes to the understanding of the photochemical behavior of piperazine-based compounds (P. Wessig, Frank Legart, Berit Hoffmann, & H. Henning, 1991).

Biological and Medicinal Chemistry Applications

- Synthesis of Bridged Piperazines with Receptor Affinity: Bridged piperazines, designed as conformationally restricted piperazine sigma receptor ligands, highlight the potential of piperazine derivatives in developing novel receptor ligands (Manuela Weigl & B. Wünsch, 2007).

- Synthesis of 3,4-Dihydropyrrolopyrazinones: The two-step synthesis of 3,4-dihydropyrrolopyrazinones from ketones and piperazin-2-ones illustrates the application of piperazine derivatives in synthesizing pharmacologically relevant compounds (Cosme Sandoval, Ngiap-Kie Lim, & Haiming Zhang, 2018).

- Discovery of Dopamine Transporter Inhibitors: A study on dopamine transporter inhibitors utilized a piperazine derivative, showcasing the role of such compounds in neurotransmitter system research (S. Wang, S. Sakamuri, I. Enyedy, A. Kozikowski, O. Deschaux, B. Bandyopadhyay, S. Tella, W. Zaman, & K. Johnson, 2000).

Photoinitiation and Polymerization Studies

- Piperazine-Derived Photoinitiators: Research on the mechanism of ketone—amine systems, including N-ethyl-N′-phenyl piperazine, in photoinitiation of polymerization, underscores the importance of piperazine derivatives in materials science (Shikang Wu, Guoqiang Yang, & Yizhou Zhan, 1991).

Propiedades

IUPAC Name |

[4-(3-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-19-8-7-11-21(18-19)24-14-16-25(17-15-24)22(26)23(12-5-6-13-23)20-9-3-2-4-10-20/h2-4,7-11,18H,5-6,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJVOPNXXWCQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

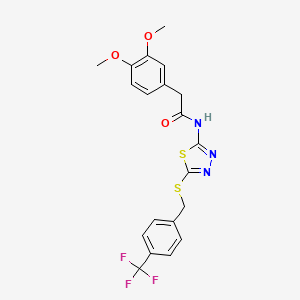

![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2814856.png)

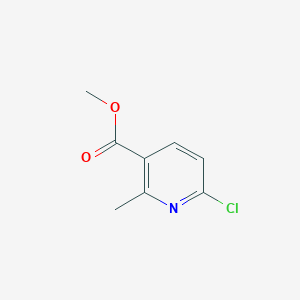

![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2814858.png)

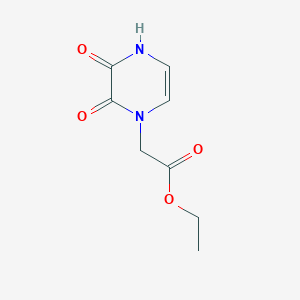

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2814861.png)

![(4-Fluorophenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2814866.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2814869.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxylate](/img/structure/B2814872.png)

![N-(benzo[d]thiazol-2-yl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2814874.png)